

An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (19R)-13-Deoxy-19-hydroxyenmein

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(19R)-13-Deoxy-19-hydroxyenmein, also known as macrocalyxin J, is an enmein-type diterpenoid that has garnered interest within the scientific community for its notable biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its anti-proliferative effects.

Chemical Structure and Properties

(19R)-13-Deoxy-19-hydroxyenmein is a complex diterpenoid with a distinct polycyclic structure. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Structure:

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Caption: Molecular Formula of **(19R)-13-Deoxy-19-hydroxyenmein**.

A 2D chemical structure diagram would be ideally placed here, but is beyond the current capabilities to generate in a structured format. The user is advised to refer to the PubChem

entry for a visual representation.

Physicochemical and Identification Data:

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ O ₆	[1]
Molecular Weight	362.42 g/mol	[1]
IUPAC Name	(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0 ^{1,13} .0 ^{4,12} .0 ^{8,12}]nonadecane-2,18-dione	
CAS Number	16763-48-7	[2]
PubChem CID	44632005	[1]
Predicted Boiling Point	617.4 ± 55.0 °C	
Predicted Density	1.37 ± 0.1 g/cm ³	
Predicted pKa	12.27 ± 0.60	

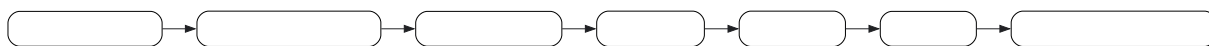
Synthesis

(19R)-13-Deoxy-19-hydroxyenmein is a synthetic derivative of oridonin, a naturally occurring ent-kaurene diterpenoid. The synthesis involves a multi-step process that transforms the parent compound into the enmein-type structure.

Experimental Protocol: Synthesis from Oridonin

The synthesis of **(19R)-13-Deoxy-19-hydroxyenmein** and its analogs typically starts from the natural product oridonin. A general synthetic scheme is outlined below, based on procedures for similar enmein-type diterpenoids.[3][4]

Workflow for the Synthesis of Enmein-Type Diterpenoids:



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Caption: General synthetic workflow from Oridonin to Enmein-type diterpenoids.

Step-by-step procedure:

- Oxidation of Oridonin: Oridonin is dissolved in a suitable solvent, such as ice-cold acetone. Jones reagent is then added dropwise to the solution while stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.[3]
- Formation of Spirolactone Intermediate: The product from the previous step is then treated with lead tetraacetate and anhydrous sodium carbonate in a solvent like tetrahydrofuran (THF). This reaction facilitates the conversion to a spirolactone-type diterpenoid.[3]
- Rearrangement to Enmein-type Diterpenoid: Further reaction of the spirolactone intermediate leads to the formation of the enmein-type diterpenoid structure.[4]

Note: For the precise synthesis of **(19R)-13-Deoxy-19-hydroxyenmein**, it is crucial to consult the detailed experimental procedures outlined in the primary literature, such as the work by Li et al. (2013).

Biological Activity and Mechanism of Action

(19R)-13-Deoxy-19-hydroxyenmein has demonstrated significant anti-proliferative activity against various human cancer cell lines.

Anti-proliferative Activity:

The cytotoxic effects of **(19R)-13-Deoxy-19-hydroxyenmein** have been evaluated using the MTT assay. The compound exhibits potent inhibitory activity, as summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
K562	Leukemia	0.41	
MGC-803	Gastric Cancer	0.85	
CaEs-17	Esophageal Cancer	0.43	
Bel-7402	Liver Cancer	1.89	

Experimental Protocol: MTT Assay for Anti-proliferative Activity

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **(19R)-13-Deoxy-19-hydroxyenmein** for a specified period (e.g., 48 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Mechanism of Action:

While the specific signaling pathways for **(19R)-13-Deoxy-19-hydroxyenmein** are not yet fully elucidated, studies on related enmein-type diterpenoids suggest that their anti-cancer effects

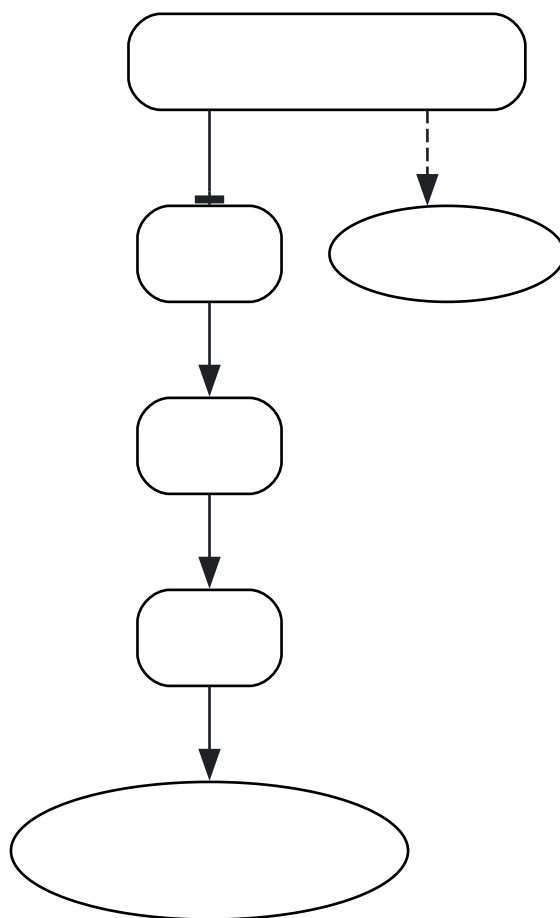
are often mediated through the induction of apoptosis.[5] This process can be triggered by various cellular stresses and involves distinct signaling cascades.

Some enmein-type diterpenoid derivatives have been shown to induce apoptosis through mechanisms that include:

- Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle, preventing their proliferation.[5]
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]

Research on other enmein-type diterpenoids has implicated the PI3K/Akt/mTOR signaling pathway in their anti-cancer activity.[3][7] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Proposed General Signaling Pathway for Enmein-Type Diterpenoids:



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Caption: A potential signaling pathway inhibited by enmein-type diterpenoids.

This guide provides a foundational understanding of **(19R)-13-Deoxy-19-hydroxyenmein** for scientific and drug development professionals. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370495#19r-13-deoxy-19-hydroxyenmein-chemical-structure]

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